3,3-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide
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Overview
Description
3,3-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and an azetidine ring, which is a four-membered nitrogen-containing ring. The presence of these structural motifs contributes to the compound’s unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . The azetidine ring can be introduced through a subsequent reaction with an appropriate azetidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a pyridine ring fused to the pyrimidine core, leading to different chemical and biological properties.
Pyrazoline Derivatives: These compounds contain a pyrazoline ring and exhibit different biological activities.
Uniqueness
3,3-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide is unique due to the presence of both the thieno[3,2-d]pyrimidine core and the azetidine ring. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3,3-dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-15(2,3)6-12(20)18-10-7-19(8-10)14-13-11(4-5-21-13)16-9-17-14/h4-5,9-10H,6-8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHSRZZPHWGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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